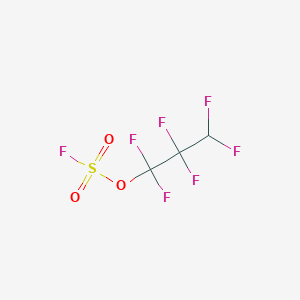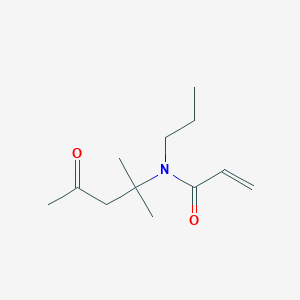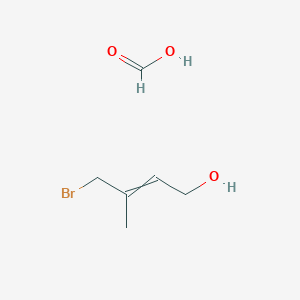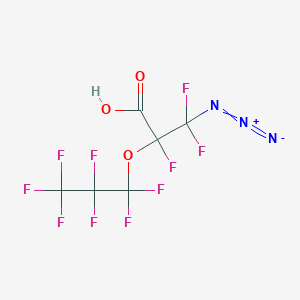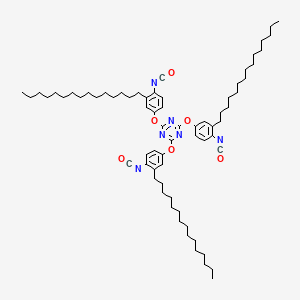
2,4,6-Tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of three isocyanate groups and long alkyl chains, which can impart unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-isocyanato-3-pentadecylphenol. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent the hydrolysis of isocyanate groups. The reaction mixture is often heated to facilitate the substitution of chlorine atoms with the phenoxy groups.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2,4,6-Tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine can undergo various chemical reactions, including:
Addition Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Substitution Reactions: The phenoxy groups can participate in electrophilic aromatic substitution reactions.
Polymerization: The compound can act as a cross-linking agent in polymerization reactions, forming networks with other monomers.
Common Reagents and Conditions
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form urethanes.
Catalysts: Such as dibutyltin dilaurate, can be used to accelerate the reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Cross-linked Polymers: Formed during polymerization reactions.
科学研究应用
2,4,6-Tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine has several applications in scientific research, including:
Material Science: Used as a cross-linking agent in the synthesis of high-performance polymers and coatings.
Bioconjugation: Employed in the modification of biomolecules for various biological assays.
Medicinal Chemistry: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
作用机制
The mechanism of action of 2,4,6-Tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable urea or urethane linkages. This reactivity is exploited in various applications, such as cross-linking in polymers and bioconjugation.
相似化合物的比较
Similar Compounds
2,4,6-Tris(4-isocyanatophenoxy)-1,3,5-triazine: Lacks the long alkyl chains, resulting in different physical properties.
2,4,6-Tris(4-aminophenoxy)-1,3,5-triazine: Contains amino groups instead of isocyanate groups, leading to different reactivity.
Uniqueness
The presence of long alkyl chains in 2,4,6-Tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine imparts unique hydrophobic properties, making it suitable for applications in water-resistant coatings and materials. Additionally, the isocyanate groups provide versatile reactivity for various chemical modifications.
属性
CAS 编号 |
96550-11-7 |
|---|---|
分子式 |
C69H102N6O6 |
分子量 |
1111.6 g/mol |
IUPAC 名称 |
2,4,6-tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C69H102N6O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-58-52-61(46-49-64(58)70-55-76)79-67-73-68(80-62-47-50-65(71-56-77)59(53-62)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)75-69(74-67)81-63-48-51-66(72-57-78)60(54-63)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h46-54H,4-45H2,1-3H3 |
InChI 键 |
NKOHLQMXKCKBJJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC2=NC(=NC(=N2)OC3=CC(=C(C=C3)N=C=O)CCCCCCCCCCCCCCC)OC4=CC(=C(C=C4)N=C=O)CCCCCCCCCCCCCCC)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


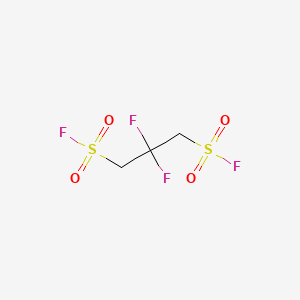

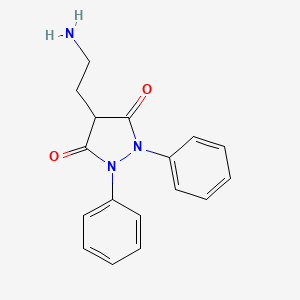
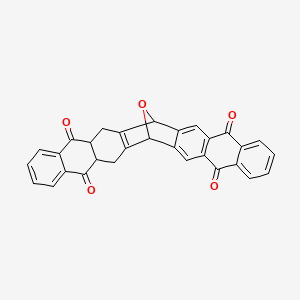
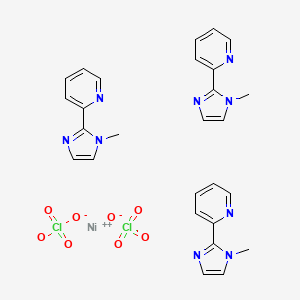
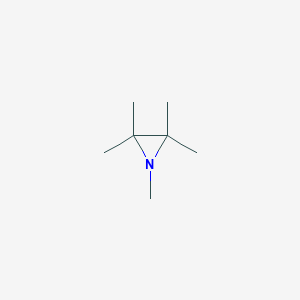
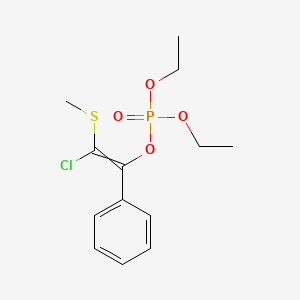
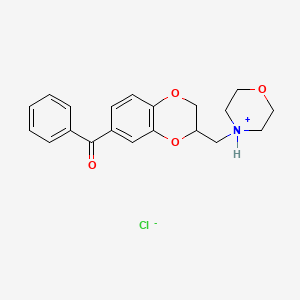
![6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)](/img/structure/B14335972.png)
